molecular formula C18H21FN6O2S B10981662 N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10981662
M. Wt: 404.5 g/mol
InChI Key: OQTJHYANEKXHMN-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN6O2S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of a thiadiazole ring and a piperazine moiety, which are known to enhance its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13FN4OS2C_{16}H_{13}FN_{4}OS_{2} with a molecular weight of 360.4 g/mol. The structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃FN₄OS₂
Molecular Weight360.4 g/mol
CAS Number1190246-59-3

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target in the treatment of autoimmune diseases and certain cancers.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Antitumor Effects : Research suggests that it may induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiadiazole derivatives similar to the target compound, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitumor Activity : In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with structural similarities were tested for their ability to induce apoptosis in HepG2 cells, showing promising results .
  • Mechanistic Insights : Further research into the mechanism revealed that the compound's interaction with DHODH could lead to reduced pyrimidine synthesis, which is essential for DNA replication in rapidly dividing cells such as those found in tumors .

Comparative Analysis

The biological activity of this compound can be compared with other compounds containing similar structural features:

Compound NameStructure FeaturesUnique Characteristics
Thiadiazole DerivativesContains thiadiazole ringsDiverse biological activities based on substituents
Piperazine-containing CompoundsIncludes piperazine moietyOften exhibit psychoactive properties
Fluorinated ThiazolesContains fluorinated thiazole ringsEnhanced lipophilicity and metabolic stability

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds possess significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the efficacy against various bacterial strains. A study demonstrated that similar compounds showed activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by antibiotic-resistant pathogens .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds targeting specific kinases involved in cancer cell proliferation have shown promise in preclinical trials .

Neuropharmacology

The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine derivatives are often explored for their effects on neurotransmitter systems.

Antidepressant Activity

Studies suggest that compounds with piperazine structures can act as serotonin reuptake inhibitors, which are critical in the treatment of depression and anxiety disorders. The specific compound under discussion may enhance serotonergic activity, providing a basis for further research into its antidepressant potential .

Antipsychotic Effects

Research into similar thiadiazole-piperazine hybrids has indicated potential antipsychotic effects through dopamine receptor antagonism. This could lead to the development of new therapeutic agents for schizophrenia and other psychotic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of new compounds.

Substituent Effect on Activity Reference
CyclopropylIncreased antimicrobial potency
FluorophenylEnhanced CNS penetration
PiperazineModulation of neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives showed that the inclusion of a cyclopropyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with certain beta-lactams .

Case Study 2: Neuropharmacological Assessment

In a preclinical model for depression, the compound exhibited significant reductions in immobility time in forced swim tests compared to control groups, indicating potential antidepressant effects. Further studies are required to elucidate the underlying mechanisms.

Properties

Molecular Formula

C18H21FN6O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H21FN6O2S/c19-13-3-5-14(6-4-13)24-7-9-25(10-8-24)18(27)20-11-15(26)21-17-23-22-16(28-17)12-1-2-12/h3-6,12H,1-2,7-11H2,(H,20,27)(H,21,23,26)

InChI Key

OQTJHYANEKXHMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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